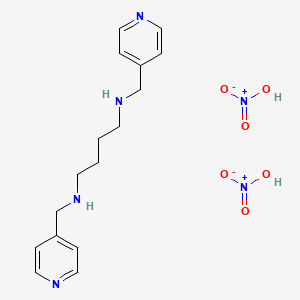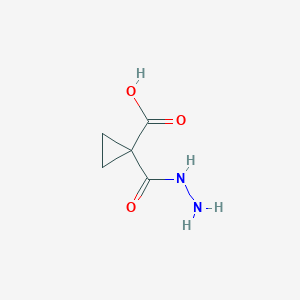![molecular formula C12H11Cl2OP B14250640 [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride CAS No. 391642-66-3](/img/structure/B14250640.png)
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic dichloride group attached to a naphthalene ring via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride typically involves the reaction of 2-(naphthalen-1-yl)ethanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The general reaction scheme is as follows:
2-(Naphthalen-1-yl)ethanol+PCl3→[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form [2-(Naphthalen-1-yl)ethyl]phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to maintain anhydrous conditions.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonic esters and amides can be formed.
Hydrolysis Products: [2-(Naphthalen-1-yl)ethyl]phosphonic acid and hydrochloric acid are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including phosphonic esters and amides.
Materials Science:
Biological Studies: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Wirkmechanismus
The mechanism of action of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride involves its interaction with nucleophiles, leading to the formation of substituted products. The phosphonic dichloride group is highly reactive towards nucleophiles, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Naphthalen-1-yl)ethyl]phosphonic acid: The hydrolysis product of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride.
[2-(Naphthalen-1-yl)ethyl]phosphonic esters: Formed by the substitution of chlorine atoms with alcohols.
[2-(Naphthalen-1-yl)ethyl]phosphonic amides: Formed by the substitution of chlorine atoms with amines.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various substituted products. Its ability to undergo multiple types of reactions makes it a valuable reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
391642-66-3 |
|---|---|
Molekularformel |
C12H11Cl2OP |
Molekulargewicht |
273.09 g/mol |
IUPAC-Name |
1-(2-dichlorophosphorylethyl)naphthalene |
InChI |
InChI=1S/C12H11Cl2OP/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI-Schlüssel |
OEVAQBUUZBAWOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CCP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


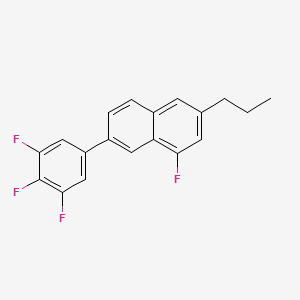
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
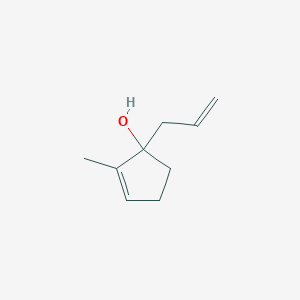
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
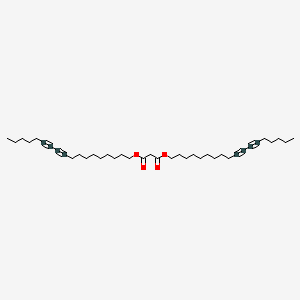
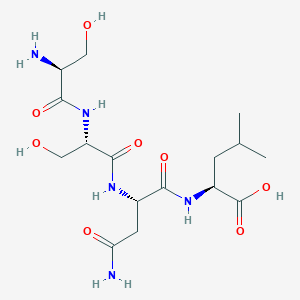
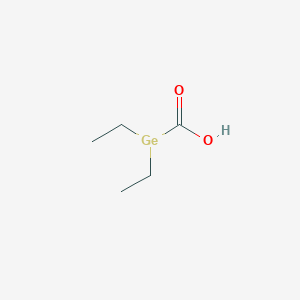
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
